molecular formula C12H10FNO B1629666 (5-(3-Fluorophenyl)pyridin-3-yl)methanol CAS No. 887974-11-0

(5-(3-Fluorophenyl)pyridin-3-yl)methanol

Cat. No. B1629666
M. Wt: 203.21 g/mol
InChI Key: KRFWRWNNIJOJOK-UHFFFAOYSA-N
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Description

“(5-(3-Fluorophenyl)pyridin-3-yl)methanol” is a chemical compound . It is also known as “5-Fluoro-3-pyridinemethanol” and has the molecular formula C6H6FNO .


Molecular Structure Analysis

The molecular weight of “(5-(3-Fluorophenyl)pyridin-3-yl)methanol” is 203.21 . The SMILES string representation of this compound is C1=CC(=CC(=C1)F)C2=CN=CC(=C2)CO .


Physical And Chemical Properties Analysis

“(5-(3-Fluorophenyl)pyridin-3-yl)methanol” has a molecular weight of 203.21 . Its empirical formula is C12H10FNO . Unfortunately, specific physical properties like melting point, boiling point, and density were not found in the available sources.

Safety And Hazards

Safety information for “(5-(3-Fluorophenyl)pyridin-3-yl)methanol” suggests that it is classified as Acute Tox. 3 Oral . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and ensure sufficient ventilation of the area .

properties

IUPAC Name

[5-(3-fluorophenyl)pyridin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO/c13-12-3-1-2-10(5-12)11-4-9(8-15)6-14-7-11/h1-7,15H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRFWRWNNIJOJOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CN=CC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30647008
Record name [5-(3-Fluorophenyl)pyridin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-(3-Fluorophenyl)pyridin-3-yl)methanol

CAS RN

887974-11-0
Record name [5-(3-Fluorophenyl)pyridin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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